molecular formula C19H14INO4S B2402240 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide CAS No. 861211-69-0

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Cat. No.: B2402240
CAS No.: 861211-69-0
M. Wt: 479.29
InChI Key: SSOXQOMGLUDSSQ-UHFFFAOYSA-N
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Description

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is characterized by its complex molecular structure, which includes an iodine atom, a methoxy group, and a dibenzofuran moiety attached to a benzenesulfonamide framework.

Preparation Methods

The synthesis of 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the application and the biological system being studied

Comparison with Similar Compounds

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide: This compound shares a similar structure but lacks the sulfonamide group.

    Other Dibenzofuran Derivatives: Compounds with different substituents on the dibenzofuran moiety can exhibit varying chemical and biological properties.

Properties

IUPAC Name

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXQOMGLUDSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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